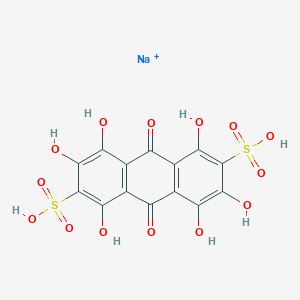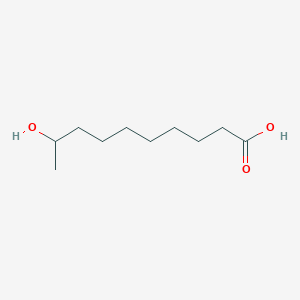![molecular formula C10H12O2 B058192 [4-(Prop-2-en-1-yloxy)phenyl]methanol CAS No. 3256-45-9](/img/structure/B58192.png)
[4-(Prop-2-en-1-yloxy)phenyl]methanol
Vue d'ensemble
Description
“[4-(Prop-2-en-1-yloxy)phenyl]methanol” is a chemical compound with the CAS Number: 3256-45-9 . It has a molecular weight of 164.2 . The IUPAC name for this compound is [4-(allyloxy)phenyl]methanol . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “[4-(Prop-2-en-1-yloxy)phenyl]methanol” is 1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,11H,1,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and formula. For a detailed molecular structure analysis, it is recommended to use specialized software or databases.Physical And Chemical Properties Analysis
“[4-(Prop-2-en-1-yloxy)phenyl]methanol” is a liquid at room temperature . For a detailed analysis of its physical and chemical properties, it is recommended to refer to peer-reviewed articles or chemical databases.Applications De Recherche Scientifique
Chemical Probe Synthesis
“[4-(Prop-2-en-1-yloxy)phenyl]methanol” could potentially be used in the synthesis of chemical probes . Chemical probes are small molecules that can be used to study the function of proteins and other biological molecules in a cellular context. They can help researchers understand the role of specific molecules in biological processes and diseases .
Light-Activated Covalent Modification
This compound could be used for UV light-induced covalent modification of a biological target . This process involves using UV light to induce a chemical reaction that results in the covalent (permanent) modification of a target molecule. This can be useful in a variety of research applications, such as studying the function of specific proteins or other molecules .
Tagging Biological Targets
The compound could potentially be used to tag biological targets for downstream applications . This could involve attaching a fluorescent tag to the compound, which could then be used to visualize the location and movement of the target molecule in a cell .
Drug Discovery
“[4-(Prop-2-en-1-yloxy)phenyl]methanol” could potentially be used in drug discovery research. The compound’s ability to covalently modify target molecules could make it useful in the development of new drugs .
Click Chemistry
This compound could potentially be used in click chemistry reactions . Click chemistry is a type of chemical reaction that is characterized by its efficiency and selectivity, making it useful in a variety of research and industrial applications .
Synthesis of Complex Molecules
“[4-(Prop-2-en-1-yloxy)phenyl]methanol” could potentially be used in the synthesis of complex molecules . Its chemical structure could make it a useful building block in the synthesis of complex organic compounds .
Safety and Hazards
The safety information for “[4-(Prop-2-en-1-yloxy)phenyl]methanol” includes several hazard statements such as H302, H315, H317, H319, H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
Similar compounds, such as (4-(aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, have been used for chemical probe synthesis . These probes can be appended to a ligand or pharmacophore, allowing for UV light-induced covalent modification of a biological target .
Mode of Action
Related compounds with a light-activated benzophenone and an alkyne tag have been used for uv light-induced covalent modification of biological targets . This suggests that [4-(Prop-2-en-1-yloxy)phenyl]methanol may interact with its targets in a similar manner.
Result of Action
The ability of similar compounds to induce covalent modification of biological targets suggests that [4-(prop-2-en-1-yloxy)phenyl]methanol may have significant effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
(4-prop-2-enoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,11H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVHDGIHRNRTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Prop-2-en-1-yloxy)phenyl]methanol | |
CAS RN |
3256-45-9 | |
| Record name | [4-(prop-2-en-1-yloxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B58138.png)




